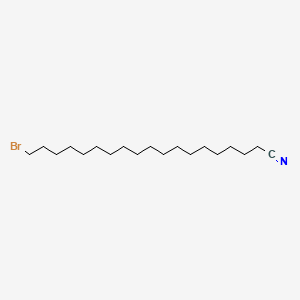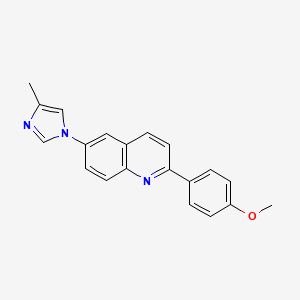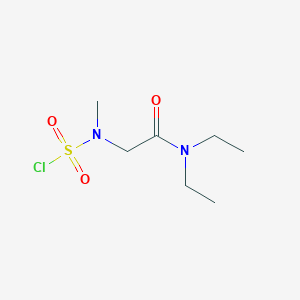
Tibolone-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tibolone-13C,d3 is a synthetic steroid hormone that is structurally labeled with carbon-13 and deuterium. This compound is a derivative of tibolone, which is known for its estrogenic, androgenic, and progestogenic properties. This compound is primarily used in scientific research as a stable isotope-labeled compound, which aids in the study of metabolic pathways and pharmacokinetics.
Métodos De Preparación
The synthesis of Tibolone-13C,d3 involves several steps, starting with the ethynylation reaction. This process introduces acetylene gas into a toluene solution of an acidic decarboxylation product. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving precise control of reaction conditions and purification processes to achieve high purity and yield .
Análisis De Reacciones Químicas
Tibolone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Aplicaciones Científicas De Investigación
Tibolone-13C,d3 has a wide range of scientific research applications. In chemistry, it is used to study metabolic pathways and the pharmacokinetics of tibolone and its derivatives. In biology, it helps in understanding the effects of tibolone on cellular processes and its interactions with various receptors. In medicine, this compound is used in research related to hormone replacement therapy and the treatment of postmenopausal symptoms. Additionally, it has applications in the study of neuroprotective effects and cardiovascular health .
Mecanismo De Acción
The mechanism of action of Tibolone-13C,d3 is similar to that of tibolone. Upon ingestion, tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects. These metabolites interact with estrogen, androgen, and progesterone receptors in various tissues, leading to tissue-specific effects. For example, in the brain, tibolone exerts neuroprotective effects by modulating mitochondrial function and reducing inflammation .
Comparación Con Compuestos Similares
Tibolone-13C,d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include Delta4-Tibolone-13C,d3, which is another isotope-labeled derivative of tibolone used in neurology research . Other related compounds are unlabeled tibolone and its metabolites, which share similar pharmacological properties but lack the stable isotope labeling that facilitates detailed metabolic studies .
Propiedades
Fórmula molecular |
C21H28O2 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
Clave InChI |
WZDGZWOAQTVYBX-YZTKIZKYSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
SMILES canónico |
CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)



![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)



![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
